5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide
Overview
Description
The compound "5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide" belongs to a class of benzamide derivatives which have been extensively studied for various biological and chemical properties. These compounds are known for their diverse pharmacological activities and have been subjects of chemical and structural analysis to understand their mechanism of action and improve their efficacy.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the amide coupling of appropriate benzoic acid derivatives with amines. In the context of "5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide", the synthesis likely involves the coupling of a chlorinated benzoic acid derivative with a chlorophenyl amine, followed by the introduction of the methoxybenzoyl group. Specific synthesis routes can vary, focusing on optimizing yield, purity, and the selective introduction of substituents (Hirokawa et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate the exact structure, including the configuration of substituents and the conformation of the molecule. For our specific compound, structural analysis would focus on the position of the chloro and methoxy groups and how these influence the overall molecular geometry and potential intermolecular interactions (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, which can modify their chemical properties and biological activities. The presence of chloro and methoxy groups in "5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide" could influence its reactivity towards nucleophiles and electrophiles, affecting its chemical stability and reactivity profile (Kato et al., 1992).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting point, solubility, and crystalline form, are important for their formulation and application. These properties are influenced by the molecular structure and the nature of substituents. For instance, the crystalline form of benzamide derivatives can affect their bioavailability and stability (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of "5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide" are influenced by its functional groups. The electron-withdrawing chloro groups and the electron-donating methoxy group affect the compound's acidity, basicity, and overall reactivity. These properties are crucial for the compound's interactions with biological targets and its mechanism of action (Kato et al., 1992).
Scientific Research Applications
Binding Affinity and Selectivity in Receptor Studies
Isoquinuclidine derivatives, including those structurally related to 5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide, have been synthesized and evaluated for their binding to 5-HT3, 5-HT4, and D2 receptors. These studies indicate that certain positions on the isoquinuclidine system enhance potency as 5-HT3 ligands while also possessing properties relevant to 5-HT4 and D2 receptors, showcasing the compound's versatility in receptor affinity and selectivity (Iriepa et al., 2002).
Antimicrobial and Antioxidant Activities
Research into endophytic Streptomyces sp. YIM 67086 has led to the isolation of new benzamide derivatives, highlighting their potential antimicrobial and antioxidant activities. This suggests that compounds structurally similar to 5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide could play a significant role in the development of new antimicrobial and antioxidant agents (Yang et al., 2015).
Synthesis and Pharmacological Evaluation
The synthesis of novel 1,2,4-triazole derivatives, potentially including or related to 5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide, has been reported, with some compounds exhibiting good or moderate antimicrobial activities. This research underscores the compound's role in the development of new antimicrobial agents (Bektaş et al., 2010).
Metabolite Detection and Analysis
Studies on the metabolism of metoclopramide have led to the synthesis of related benzamide derivatives for detecting metabolites in human urine, highlighting the compound's relevance in pharmacokinetic studies and its potential for aiding in the development of analytical methods for drug metabolism analysis (Maurich et al., 1994).
Dopamine Receptor Ligands
Benzamides derived from cyclopropane and structurally related to the compound have been synthesized and evaluated as ligands for human D2 and D3 dopamine receptors. These studies provide insight into the compound's potential use in neuroscience research, especially in understanding dopamine receptor interactions and developing treatments for related disorders (Yang et al., 2000).
properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-28-17-9-2-13(3-10-17)20(26)25-19-11-6-15(23)12-18(19)21(27)24-16-7-4-14(22)5-8-16/h2-12H,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXKEASIAVSVFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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